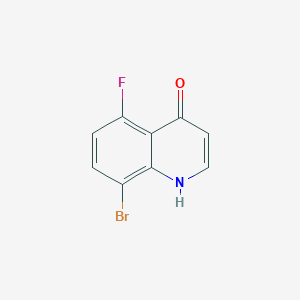

8-Bromo-5-fluoroquinolin-4-OL

Description

BenchChem offers high-quality 8-Bromo-5-fluoroquinolin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-5-fluoroquinolin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLVFYGOSNNWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677798 | |

| Record name | 8-Bromo-5-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065092-35-4 | |

| Record name | 8-Bromo-5-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Bromo-5-fluoroquinolin-4-ol

This guide provides a comprehensive technical overview of a robust and reliable synthetic pathway for 8-Bromo-5-fluoroquinolin-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but a deep dive into the chemical principles and practical considerations that underpin this synthesis.

Introduction: The Significance of the Quinolin-4-one Core

The quinolin-4-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous antibacterial, anticancer, and antiviral agents. The targeted compound, 8-Bromo-5-fluoroquinolin-4-ol, with its specific substitution pattern, presents a unique electronic and steric profile, making it a valuable building block for the exploration of new therapeutic agents. This guide will detail a logical and efficient two-stage synthetic approach, commencing with the preparation of a key aniline intermediate, followed by its elaboration into the final quinolin-4-one structure via the classical yet highly effective Gould-Jacobs reaction.

Strategic Overview of the Synthesis

The synthesis is strategically divided into two primary stages:

-

Synthesis of the Key Intermediate: 2-Bromo-5-fluoroaniline. This initial stage focuses on the preparation of the crucial aniline precursor, which dictates the final substitution pattern of the quinolin-4-one ring.

-

Construction of the Quinolin-4-one Scaffold via the Gould-Jacobs Reaction. The second stage employs the well-established Gould-Jacobs reaction to cyclize the aniline intermediate, thereby constructing the desired bicyclic quinolin-4-one core.

This approach is designed for both scalability and reproducibility, with a focus on high-yield steps and readily available starting materials.

Caption: Overall synthetic pathway for 8-Bromo-5-fluoroquinolin-4-OL.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-5-fluoroaniline

The successful synthesis of 8-Bromo-5-fluoroquinolin-4-ol is critically dependent on the availability of the correctly substituted aniline precursor, 2-Bromo-5-fluoroaniline. A reliable method for its preparation involves a multi-step sequence starting from the readily available 4-fluoroaniline.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoroaniline

This protocol details a robust, multi-step synthesis of 2-Bromo-5-fluoroaniline with high yield and purity.

Step 1: Acylation of 4-Fluoroaniline

-

In a suitable reaction vessel, dissolve 4-fluoroaniline in a solvent such as glacial acetic acid.

-

Slowly add an acylating agent, for example, acetic anhydride, to the solution while stirring.

-

The reaction is typically exothermic and should be monitored. After the addition is complete, the mixture is stirred until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, 4-fluoroacetanilide, can be isolated by precipitation in water, followed by filtration and drying.

Step 2: Nitration of 4-Fluoroacetanilide

-

To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add the 4-fluoroacetanilide from the previous step.

-

Maintain the temperature of the reaction mixture below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product, 2-nitro-4-fluoroacetanilide.

-

Filter the solid, wash with cold water until the washings are neutral, and dry thoroughly.

Step 3: Bromo-de-acetamidation (Sandmeyer-type Reaction)

-

Dissolve the 2-nitro-4-fluoroacetanilide in a suitable acidic medium, such as a mixture of hydrobromic acid and water.

-

Cool the solution in an ice-salt bath and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate vessel, prepare a solution of a copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, the mixture is stirred at room temperature or gently warmed to ensure complete reaction.

-

The product, 2-bromo-5-fluoronitrobenzene, can be isolated by steam distillation or solvent extraction.

Step 4: Reduction of 2-Bromo-5-fluoronitrobenzene

-

In a reaction flask, create a suspension of iron powder in a mixture of ethanol and a small amount of acetic acid.

-

Heat the suspension to reflux and then add the 2-bromo-5-fluoronitrobenzene dropwise.

-

The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide.

-

Extract the product, 2-bromo-5-fluoroaniline, with a suitable organic solvent such as diethyl ether.

-

Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desired aniline.[1]

| Parameter | Value |

| Starting Material | 4-Fluoroaniline |

| Key Reagents | Acetic anhydride, Nitric acid, Sulfuric acid, Sodium nitrite, Copper(I) bromide, Iron powder |

| Overall Yield | Typically in the range of 50-60% over four steps |

| Purity | >98% (as determined by GC-MS and NMR) |

Part 2: Construction of the Quinolin-4-one Scaffold via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, providing a reliable method for the construction of the 4-hydroxyquinoline (quinolin-4-one) core.[2] This reaction proceeds in two key steps: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Regioselectivity: The Decisive Factor

A critical consideration in the Gould-Jacobs reaction with asymmetrically substituted anilines, such as 2-bromo-5-fluoroaniline, is the regioselectivity of the cyclization step. The cyclization can, in principle, occur at either of the two ortho positions to the amino group. However, the presence of the bulky bromine atom at the 2-position of the aniline ring is expected to exert significant steric hindrance, thereby disfavoring cyclization at the adjacent carbon (the 6-position of the aniline). Consequently, the cyclization is directed to the sterically less encumbered position (the 6-position of the aniline, which becomes the 8-position of the quinolinone), leading to the desired 8-bromo-5-fluoroquinolin-4-ol.

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of 8-Bromo-5-fluoroquinolin-4-OL.

Experimental Protocol: Gould-Jacobs Synthesis of 8-Bromo-5-fluoroquinolin-4-ol

This protocol outlines a classical thermal approach to the Gould-Jacobs reaction. Modern variations utilizing microwave irradiation can significantly reduce reaction times and improve yields.

Step 1: Condensation

-

In a round-bottom flask, combine 2-bromo-5-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

-

To the crude anilidomethylenemalonate intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature, typically in the range of 250-260°C, and maintain this temperature for a short period (e.g., 15-30 minutes).

-

The cyclized product, ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.

-

The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the dried ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis of the ester is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid intermediate.

-

The resulting 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylic acid can be decarboxylated by heating the solid above its melting point until the evolution of carbon dioxide ceases.

-

Alternatively, the acidic solution from the previous step can be heated to effect decarboxylation directly.

-

The final product, 8-Bromo-5-fluoroquinolin-4-ol, precipitates upon cooling and can be collected by filtration, washed with water, and dried.

| Parameter | Value |

| Starting Material | 2-Bromo-5-fluoroaniline |

| Key Reagents | Diethyl ethoxymethylenemalonate, Dowtherm A, Sodium hydroxide, Hydrochloric acid |

| Yield | Moderate to good, depending on the efficiency of the cyclization and purification steps |

| Purity | Can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) |

Conclusion

The synthetic pathway detailed in this guide provides a clear and logical approach to the preparation of 8-Bromo-5-fluoroquinolin-4-ol. By focusing on the synthesis of a key aniline intermediate followed by a regioselective Gould-Jacobs reaction, this methodology offers a reliable route for accessing this valuable heterocyclic compound. The principles and protocols outlined herein are intended to empower researchers and drug development professionals in their efforts to explore the chemical space around the quinolin-4-one scaffold and to accelerate the discovery of new therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. Available at: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link]

-

PrepChem. Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Available at: [Link]

-

MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

-

ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. Available at: [Link]

Sources

Spectroscopic Data of 8-Bromo-5-fluoroquinolin-4-ol: A Comprehensive Technical Guide

Introduction

8-Bromo-5-fluoroquinolin-4-ol is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, biological activity, and for ensuring quality control in its synthesis and application. This technical guide provides an in-depth analysis of the expected spectroscopic data for 8-Bromo-5-fluoroquinolin-4-ol (CAS No: 1065092-35-4), offering a foundational reference for researchers, scientists, and drug development professionals. While experimental spectra for this specific compound are not widely available in the public domain, this guide leverages established principles of spectroscopy and data from structurally related compounds to present a robust, predictive analysis of its spectral characteristics.

Molecular Structure and Properties

-

SMILES Code: Oc1ccnc2c(Br)ccc(F)c12[1]

The quinolin-4-ol core, substituted with a bromine atom at the 8-position and a fluorine atom at the 5-position, presents a unique electronic and structural environment that will be reflected in its spectroscopic signatures.

Figure 1: Molecular structure of 8-Bromo-5-fluoroquinolin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 8-Bromo-5-fluoroquinolin-4-ol, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the connectivity and chemical environment of the atoms.

Experimental Protocol: A Validating System

A robust NMR analysis of 8-Bromo-5-fluoroquinolin-4-ol would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio and a sufficient relaxation delay for quantitative integration.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, this is a straightforward experiment.

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments should be performed.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Figure 2: A typical workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the protons on the quinoline ring system. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.0 - 8.3 | d | J ≈ 5.0 |

| H-3 | 6.5 - 6.8 | d | J ≈ 5.0 |

| H-6 | 7.2 - 7.5 | t | J(H-F) ≈ 9.0, J(H-H) ≈ 9.0 |

| H-7 | 7.6 - 7.9 | d | J ≈ 9.0 |

| 4-OH | 10.0 - 12.0 | br s | - |

Interpretation:

-

The downfield shift of H-2 is characteristic of its position adjacent to the nitrogen atom in the heterocyclic ring.

-

The coupling between H-2 and H-3 will be a doublet for each, with a typical ortho-coupling constant for a six-membered heterocyclic ring.

-

The fluorine at position 5 will significantly influence the chemical shift and multiplicity of H-6, resulting in a triplet due to coupling with both H-7 and the fluorine atom.

-

H-7 will appear as a doublet due to coupling with H-6.

-

The broad singlet for the hydroxyl proton is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 140 - 145 |

| C-3 | 110 - 115 |

| C-4 | 170 - 175 |

| C-4a | 120 - 125 |

| C-5 | 155 - 160 (d, J(C-F) ≈ 250 Hz) |

| C-6 | 115 - 120 (d, J(C-F) ≈ 25 Hz) |

| C-7 | 125 - 130 |

| C-8 | 110 - 115 |

| C-8a | 145 - 150 |

Interpretation:

-

The C-4 carbon, attached to the hydroxyl group, will be significantly deshielded and appear far downfield.

-

The C-5 carbon, directly bonded to the highly electronegative fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will also be shifted downfield.

-

The C-6 and C-4a carbons will show smaller, two- and three-bond couplings to fluorine, respectively.

-

The C-8 carbon, attached to the bromine atom, will have its chemical shift influenced by the heavy atom effect, typically resulting in a more upfield shift than might otherwise be expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 8-Bromo-5-fluoroquinolin-4-ol, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature.

Experimental Protocol

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method for this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is likely to show the protonated molecule [M+H]⁺, while negative ion mode would show the deprotonated molecule [M-H]⁻.

-

Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental formula. Analyze the isotopic pattern to confirm the presence of one bromine atom.

Predicted Mass Spectrum

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺• | 241, 243 | ~1:1 | Molecular ion with characteristic bromine isotopic pattern. |

| [M+H]⁺ | 242, 244 | ~1:1 | Protonated molecule in positive ion ESI. |

| [M-H]⁻ | 240, 242 | ~1:1 | Deprotonated molecule in negative ion ESI. |

Interpretation of Fragmentation:

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like CO, HCN, and cleavage of the substituent groups.

Figure 3: Predicted major fragmentation pathways for 8-Bromo-5-fluoroquinolin-4-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 3500 | O-H stretch | Broad, Strong |

| 3000 - 3100 | C-H stretch (aromatic) | Medium |

| 1620 - 1650 | C=O stretch (keto-enol tautomer) | Strong |

| 1580 - 1610 | C=C and C=N stretch (aromatic) | Medium-Strong |

| 1200 - 1250 | C-O stretch | Strong |

| 1000 - 1100 | C-F stretch | Strong |

| 500 - 600 | C-Br stretch | Medium-Weak |

Interpretation:

-

The broad, strong absorption in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.

-

The presence of a strong band around 1620-1650 cm⁻¹ may indicate a significant contribution from the keto tautomer (quinolin-4-one).

-

The sharp peaks in the aromatic region (1580-1610 cm⁻¹) are indicative of the quinoline ring system.

-

The strong absorptions for C-F and C-O stretching are also key diagnostic features.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 8-Bromo-5-fluoroquinolin-4-ol. While based on predictive data derived from established spectroscopic principles and analysis of analogous structures, the information presented herein serves as a valuable reference for researchers. The combination of ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and IR spectroscopy, when applied in a systematic and self-validating manner, will enable the unambiguous confirmation of the structure of this and other related novel chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. Retrieved from [Link][3]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70974, 5-Bromoquinolin-8-ol. Retrieved from [Link][4]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177817505, 8-Bromo-5-chloro-4-iodoisoquinoline. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107447175, 5-Bromo-8-fluoro-quinolin-3-ol. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177817793, 8-Bromo-5-fluoroisoquinoline-4-carbonitrile. Retrieved from [Link][7]

-

ResearchGate. (2008). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link][8]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][9]

-

ResearchGate. (2003). 7-Bromoquinolin-8-ol. Retrieved from [Link][10]

-

ResearchGate. (n.d.). FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. Retrieved from [Link][11]

Sources

- 1. 1065092-35-4|8-Bromo-5-fluoroquinolin-4-ol|BLD Pharm [bldpharm.com]

- 2. CAS:1065092-35-4 FT-0682322 8-Bromo-5-fluoroquinolin-4-ol Product Detail Information [finetechchem.com]

- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Bromo-5-chloro-4-iodoisoquinoline | C9H4BrClIN | CID 177817505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-8-fluoro-quinolin-3-ol | C9H5BrFNO | CID 107447175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Bromo-5-fluoroisoquinoline-4-carbonitrile | C10H4BrFN2 | CID 177817793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Potential therapeutic targets of 8-Bromo-5-fluoroquinolin-4-OL

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Bromo-5-fluoroquinolin-4-ol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. The compound 8-Bromo-5-fluoroquinolin-4-ol, a halogenated derivative of the quinolin-4-ol core, presents a unique chemical architecture poised for novel biological interactions. The strategic placement of a bromine atom at the 8-position and a fluorine atom at the 5-position can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive exploration of the potential therapeutic targets of 8-Bromo-5-fluoroquinolin-4-ol, drawing upon the established pharmacology of related quinoline derivatives to propose promising avenues for drug discovery and development. We will delve into the rationale behind prioritizing specific target classes, including oncology and infectious diseases, and provide detailed experimental workflows for target validation and mechanism of action studies.

Introduction: The Quinoline Scaffold and the Promise of Halogenation

Quinoline and its derivatives are heterocyclic aromatic compounds that are prevalent in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2][3]. The quinolin-4-one moiety, in particular, is a privileged structure in drug discovery[4].

The introduction of halogen atoms, specifically bromine and fluorine, onto the quinoline ring can profoundly modulate a compound's therapeutic potential.

-

Fluorine: Its high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism and can alter the acidity of nearby functional groups, often leading to improved target binding and pharmacokinetic profiles[5]. The success of fluoroquinolone antibiotics underscores the importance of this substitution[5].

-

Bromine: Being larger and more polarizable, bromine can introduce steric bulk and facilitate halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets[5]. It also provides a reactive handle for further chemical modifications.

The combination of both bromine and fluorine in 8-Bromo-5-fluoroquinolin-4-ol suggests a compound with a unique electronic and steric profile, making it a compelling candidate for therapeutic investigation.

Potential Therapeutic Area I: Oncology

Substituted quinolines are well-documented for their antitumor effects, which are often mediated through the inhibition of critical enzymes involved in cancer cell proliferation and survival[5][6].

Proposed Target: Topoisomerase I

Rationale: Several bromo-substituted quinoline derivatives have demonstrated potent inhibitory effects on human topoisomerase I, an essential enzyme for DNA replication and repair[6][7]. By stabilizing the topoisomerase I-DNA cleavage complex, these compounds can induce DNA strand breaks and trigger apoptosis in cancer cells. The planar quinoline ring of 8-Bromo-5-fluoroquinolin-4-ol can intercalate into the DNA, while the substituents can interact with the enzyme, making it a strong candidate for a topoisomerase I inhibitor.

Experimental Workflow for Target Validation:

Caption: Workflow for validating Topoisomerase I as a target.

Protocol: Topoisomerase I Relaxation Assay

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and varying concentrations of 8-Bromo-5-fluoroquinolin-4-ol in a suitable reaction buffer. Include a positive control (e.g., camptothecin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for DNA relaxation by topoisomerase I.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. Inhibition of topoisomerase I will be observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Proposed Target: Protein Kinases

Rationale: The quinoline scaffold is a common feature in many protein kinase inhibitors. Specific substitutions on the quinoline ring can confer selectivity towards different kinases. Given the prevalence of dysregulated kinase activity in cancer, 8-Bromo-5-fluoroquinolin-4-ol should be screened against a panel of cancer-relevant kinases.

Experimental Workflow for Kinase Inhibition Screening:

Caption: Workflow for identifying and validating kinase targets.

Potential Therapeutic Area II: Infectious Diseases

The quinolone and quinolin-4-one cores are well-established antibacterial pharmacophores[4]. The fluoroquinolone class of antibiotics, in particular, highlights the importance of the fluorine substituent for potent activity[5].

Proposed Target: Bacterial DNA Gyrase and Topoisomerase IV

Rationale: Fluoroquinolones exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. The structural similarity of 8-Bromo-5-fluoroquinolin-4-ol to fluoroquinolones suggests it may have a similar mechanism of action. The presence of both fluorine and bromine could lead to a novel spectrum of activity or overcome existing resistance mechanisms.

Experimental Workflow for Antimicrobial Target Validation:

Caption: Workflow for validating antibacterial targets.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a two-fold serial dilution of 8-Bromo-5-fluoroquinolin-4-ol in a 96-well microtiter plate using appropriate bacterial growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include positive (bacterium only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Other Potential Targets Based on Quinoline Pharmacology

The versatility of the quinoline scaffold suggests other potential targets for 8-Bromo-5-fluoroquinolin-4-ol.

| Potential Target | Rationale based on Quinoline Derivatives |

| Aldehyde Dehydrogenase 1 (ALDH1) | Quinoline compounds have been identified as inhibitors of ALDH1, a key enzyme in cellular detoxification and a marker for cancer stem cells.[8] |

| Quinone Reductase 2 (QR2) | Several quinolines potently inhibit QR2, an enzyme implicated in redox cycling and cellular protection against oxidative stress.[8] |

| Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) | Substituted quinolines have been developed as modulators of RORγt, a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and is a target for autoimmune diseases.[9] |

Conclusion

8-Bromo-5-fluoroquinolin-4-ol is a promising chemical entity with the potential for diverse therapeutic applications. Based on the extensive pharmacology of the quinoline scaffold and the specific contributions of bromo and fluoro substituents, the most promising therapeutic areas for this compound are oncology and infectious diseases. The primary proposed targets include topoisomerase I in cancer and bacterial DNA gyrase/topoisomerase IV for antimicrobial activity. Further investigation into its effects on other enzymes such as ALDH1, QR2, and protein kinases is also warranted. The experimental workflows outlined in this guide provide a robust framework for elucidating the biological activity and mechanism of action of 8-Bromo-5-fluoroquinolin-4-ol, paving the way for its potential development as a novel therapeutic agent.

References

- Impact of Halogenation (Bromine and Fluorine) on Quinoline Derivatives. (n.d.). Benchchem.

- Discovery of novel targets of quinoline drugs in the human purine binding proteome. (n.d.). PubMed.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2022). MDPI.

- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (n.d.). Jetir.Org.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI.

- Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar.

- Biological Activities of Quinoline Derivatives. (2015). ResearchGate.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). PMC - NIH.

- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate.

- 3-Substituted Quinolines as RORγt Inverse Agonists. (2019). PubMed.

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. sciencescholar.us [sciencescholar.us]

- 4. mdpi.com [mdpi.com]

- 5. 2,8-Dibromo-3-fluoroquinoline | 834884-04-7 | Benchchem [benchchem.com]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel targets of quinoline drugs in the human purine binding proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Substituted Quinolines as RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Bromo-5-fluoroquinolin-4-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities. Its rigid bicyclic structure provides a versatile framework for chemists to introduce various functional groups, tuning the molecule's steric, electronic, and pharmacokinetic properties. Historically, quinoline derivatives, such as quinine and chloroquine, have been cornerstones in the fight against malaria.[1] In recent decades, the scope of quinoline-based therapeutics has expanded dramatically, with fluoroquinolones becoming a major class of broad-spectrum antibiotics.[2][3]

This guide focuses on a specific, highly functionalized core: 8-Bromo-5-fluoroquinolin-4-ol . This scaffold is of particular interest in modern drug discovery for several key reasons:

-

The quinolin-4-ol (or its tautomeric form, quinolin-4-one) core is a known pharmacophore in many biologically active molecules, particularly as a hinge-binding motif in protein kinase inhibitors.[4]

-

The 5-fluoro substitution can enhance metabolic stability and binding affinity through favorable electronic interactions.

-

The 8-bromo group serves as a crucial synthetic handle, allowing for late-stage functionalization via cross-coupling reactions to generate diverse libraries of analogs.

This document provides a technical overview of the synthesis, derivatization strategies, and biological applications of 8-Bromo-5-fluoroquinolin-4-ol, designed to equip researchers with the foundational knowledge to explore this promising chemical space.

Synthesis of the Core Scaffold: 8-Bromo-5-fluoroquinolin-4-ol

The construction of the quinolin-4-one backbone is most reliably achieved through well-established cyclization reactions. The Gould-Jacobs reaction is a particularly powerful and versatile method for this purpose.[5][6][7]

The synthesis begins with a suitably substituted aniline, in this case, 2-bromo-5-fluoroaniline. The overall process can be broken down into three key stages: condensation, thermal cyclization, and saponification/decarboxylation.[5][7]

The Gould-Jacobs Reaction Pathway

The reaction sequence involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a heat-induced cyclization to form the quinoline ring system.[5][6] The final steps involve hydrolysis of the resulting ester and subsequent decarboxylation to yield the target 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[7]

Detailed Experimental Protocol: Synthesis of 8-Bromo-5-fluoroquinolin-4-ol

This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction.[5][7]

Materials:

-

2-Bromo-5-fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (solvent for cyclization)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Condensation:

-

In a round-bottom flask, combine 2-bromo-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Rationale: This step forms the key anilidomethylenemalonate intermediate via nucleophilic substitution of the ethoxy group on DEEM by the aniline nitrogen.[5] The excess DEEM ensures complete consumption of the starting aniline.

-

Allow the mixture to cool, which should result in a solid or viscous oil. This crude intermediate is often used directly in the next step without further purification.

-

-

Thermal Cyclization:

-

In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C.

-

Add the crude intermediate from Step 1 portion-wise to the hot diphenyl ether.

-

Rationale: The high temperature provides the activation energy for the 6-electron cyclization reaction, which forms the quinoline ring.[5] Diphenyl ether is used as a high-boiling, inert solvent.

-

Maintain the temperature at 250 °C for 30-60 minutes.

-

Cool the reaction mixture and add hexane to precipitate the cyclized product. Filter the solid, wash with hexane, and dry. This yields ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

-

Saponification and Decarboxylation:

-

Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours until the solid dissolves, indicating the hydrolysis of the ester to the carboxylate salt.

-

Rationale: Saponification converts the ethyl ester into a water-soluble sodium carboxylate, which is necessary for the subsequent decarboxylation step.[7]

-

Cool the solution and acidify to pH ~2 with concentrated HCl. A precipitate (the carboxylic acid intermediate) will form.

-

Heat the acidified suspension to 80-90 °C until effervescence (release of CO2) ceases. This indicates the completion of decarboxylation.

-

Cool the mixture in an ice bath, filter the resulting solid product, wash with cold water, and dry under vacuum. This yields the final product, 8-Bromo-5-fluoroquinolin-4-ol.

-

Characterization:

-

NMR: Confirm the structure via ¹H and ¹³C NMR spectroscopy.

-

Mass Spectrometry: Verify the molecular weight.

-

HPLC: Assess the purity of the final compound.[8]

Derivatization Strategies and Structure-Activity Relationships (SAR)

The 8-bromo-5-fluoroquinolin-4-ol core is a versatile platform for generating chemical libraries. The bromine atom at the C8 position is the primary site for modification, typically through palladium-catalyzed cross-coupling reactions. The hydroxyl group at C4 can also be functionalized, though this is less common in kinase inhibitor design where it often acts as a key hydrogen bond donor.

C8 Position: The Gateway to Diversity

The C8-bromo group is readily functionalized using reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents to probe the chemical space around the quinoline core.

Workflow for C8 Derivatization:

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 8-bromo-5-fluoroquinolin-4-ol is proprietary to individual research programs, general principles can be inferred from the broader class of quinoline-based kinase inhibitors.[4][9] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug development.[10]

| Position | Modification Type | General Impact on Activity (Kinase Inhibition) | Rationale |

| C4-OH | Unmodified (as -OH or =O) | Essential | Acts as a critical hydrogen bond donor/acceptor with the "hinge" region of the kinase ATP-binding pocket.[4] |

| C5-F | Fluorine | Often Beneficial | Can increase binding affinity through electrostatic interactions and improve metabolic stability by blocking a potential site of oxidation. |

| C6 | H (unsubstituted) | Tolerated | The C6 position often points towards the solvent-exposed region. In fluoroquinolones, a fluorine atom here is crucial for antibacterial activity by affecting DNA gyrase binding.[2] |

| C7 | Small cyclic amines (e.g., piperazine) | Often Beneficial | Can improve solubility and provide an additional vector for interacting with the solvent-exposed region of the target protein.[1][2] |

| C8-Br | Replaced with (hetero)aryl groups | Modulates Potency & Selectivity | This position explores a key pocket in many kinases. The size, shape, and electronics of the substituent can be tuned to achieve desired potency and selectivity against different kinases.[11] |

Biological Applications: Focus on Protein Kinase Inhibition

The quinolin-4-one scaffold is a well-established "hinge-binder" in the field of protein kinase inhibitors.[4] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a common driver of cancer and inflammatory diseases.[9][10] As of late 2022, over 70 small-molecule kinase inhibitors have received FDA approval.[9]

The 8-bromo-5-fluoroquinolin-4-ol core and its derivatives are designed to compete with ATP for binding to the kinase active site. The quinolinone nitrogen and C4-hydroxyl/oxo group typically form key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in place. The substituents at the C8 position can then be optimized to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[11][12]

Potential Targets: Derivatives from this scaffold could be designed to target a wide range of kinases, including:

-

Tyrosine Kinases: Such as EGFR, ALK, and FLT3, which are validated targets in various cancers.[11]

-

Serine/Threonine Kinases: Such as CDKs and MEK1/2, involved in cell cycle control and signaling pathways.[10]

-

JAK Kinases: Key mediators in inflammatory signaling pathways.[9]

Future Directions

The 8-bromo-5-fluoroquinolin-4-ol scaffold represents a highly promising starting point for the development of novel therapeutics. Future research efforts will likely focus on:

-

Library Synthesis: Expanding the diversity of C8-substituents to build comprehensive libraries for high-throughput screening.

-

Polypharmacology: Designing dual inhibitors that target both kinases and other relevant protein families, such as bromodomains, to achieve synergistic therapeutic effects.[11]

-

Targeted Covalent Inhibitors: Incorporating a reactive "warhead" onto the scaffold to enable irreversible binding to the target kinase, which can lead to enhanced potency and duration of action.

By leveraging established synthetic methodologies and a deep understanding of structure-activity relationships, researchers can continue to unlock the therapeutic potential of this versatile chemical core.

References

-

Wikipedia. Gould–Jacobs reaction.

-

Organic Chemistry Portal. Gould-Jacobs Reaction.

-

Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials.

-

National Center for Biotechnology Information. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.

-

National Center for Biotechnology Information. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

-

YouTube. MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES | AKTU| PCI| AIIMS |NIPER | MEDICAL PHARMACOLOGY.

-

ResearchGate. (PDF) Fluoroquinolones Medicinal Chemistry.

-

PubMed. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides.

-

SlideShare. Quinolones & fluoroquinolones-medicinal chemistry.

-

ResearchGate. Structural–activity relationship (SAR) of 4-quinolone derivatives.

-

Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

-

ACS Publications. Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity and antimicrobial activity.

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

-

YouTube. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.

-

National Center for Biotechnology Information. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.

-

PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.

-

PrepChem.com. Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline.

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

-

ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

-

BLD Pharm. 8-Bromo-5-fluoroquinolin-4-ol.

-

PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.

-

Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

National Center for Biotechnology Information. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

PubMed. Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode.

-

ResearchGate. (PDF) Biological Activities of Quinoline Derivatives.

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

-

PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update.

-

Blue Ridge Institute for Medical Research. Protein Kinase Inhibitors.

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1065092-35-4|8-Bromo-5-fluoroquinolin-4-ol|BLD Pharm [bldpharm.com]

- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brimr.org [brimr.org]

Methodological & Application

8-Bromo-5-fluoroquinolin-4-OL in vitro kinase assay protocol

An Application Note and Protocol for the In Vitro Kinase Assay of 8-Bromo-5-fluoroquinolin-4-OL

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay for 8-Bromo-5-fluoroquinolin-4-ol, a novel quinoline derivative. We will delve into the fundamental principles of kinase assays, provide a detailed, field-proven protocol using a luminescence-based detection method, and explain the critical rationale behind experimental choices to ensure data integrity and reproducibility. This guide is structured to be a self-validating system, empowering researchers to confidently characterize the inhibitory potential of this and similar compounds.

Introduction: The Rationale for Kinase Inhibition and the Quinoline Scaffold

Protein kinases are a vast and crucial family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[2] This post-translational modification acts as a molecular switch, regulating the majority of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important drug target classes in the 21st century.[4]

The quinoline ring system is a key pharmacophore found in many FDA-approved kinase inhibitors. Its rigid, bicyclic structure provides an excellent framework for positioning functional groups to interact with the ATP-binding pocket of kinases.[5] While the specific biological targets of 8-Bromo-5-fluoroquinolin-4-ol are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests it may exhibit activity against various kinase families. Based on the literature for similar quinoline and quinazoline compounds, putative targets for initial screening could include receptor tyrosine kinases like EGFR, VEGFR-2, and HER2, as well as cyclin-dependent kinases such as CDK2.[1]

The primary goal of an in vitro kinase assay is to quantify the enzymatic activity of a kinase in the presence of a test compound, thereby determining the compound's inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2]

Fundamental Principles of In Vitro Kinase Assays

A kinase assay fundamentally measures the catalytic event: the transfer of the γ-phosphate from ATP to a substrate (which can be a protein, peptide, or other molecule).[2] The rate of this reaction can be monitored by detecting either the formation of the phosphorylated product or the depletion of ATP, which results in the formation of ADP.[6]

There are several established methods for this, each with distinct advantages and limitations:

-

Radiometric Assays : Often considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) and measure the incorporation of the radiolabel into the substrate.[7] While highly sensitive and direct, they require specialized handling and disposal procedures.

-

Fluorescence-Based Assays : These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are common, offering high-throughput capabilities.[6][8] However, they can be susceptible to interference from fluorescent test compounds.[6]

-

Luminescence-Based Assays : These assays typically measure the amount of ATP remaining in the reaction or, more commonly, the amount of ADP produced.[6] ADP detection assays, such as the ADP-Glo™ system, are highly sensitive, have a broad dynamic range, and are less prone to compound interference, making them an excellent choice for primary screening and IC50 determination.[5][7]

This protocol will focus on a luminescence-based ADP detection method due to its robustness, high sensitivity, and non-radioactive format.

Mechanism of a Luminescence-Based ADP Detection Assay

The assay is typically performed in two steps after the initial kinase reaction is complete.

-

Kinase Reaction : The kinase, substrate, ATP, and the test inhibitor (8-Bromo-5-fluoroquinolin-4-ol) are incubated together. The kinase phosphorylates the substrate, converting ATP to ADP.

-

ADP Detection :

-

Step 1 : A reagent is added to stop the kinase reaction and deplete any remaining ATP. This is crucial as high ATP levels can interfere with the detection signal.

-

Step 2 : A second reagent is added which contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used as a substrate for a luciferase enzyme, which produces light in a quantity directly proportional to the amount of ADP initially produced.

-

Therefore, high kinase activity results in high ADP production, leading to a strong luminescent signal. Conversely, an effective inhibitor will reduce kinase activity, resulting in less ADP and a weaker signal.

Caption: Principle of kinase inhibition and luminescent ADP detection.

Detailed Protocol: In Vitro Kinase Assay for 8-Bromo-5-fluoroquinolin-4-OL

This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.[3] It is essential to optimize conditions for each specific kinase-substrate pair.[6]

Materials and Reagents

-

Test Compound : 8-Bromo-5-fluoroquinolin-4-ol, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Kinase : Purified, active recombinant kinase of interest (e.g., Src, VEGFR-2).

-

Substrate : Appropriate peptide or protein substrate for the chosen kinase.

-

ATP : Adenosine 5'-triphosphate, disodium salt hydrate.

-

Assay Buffer : A suitable buffer, typically containing Tris-HCl (pH 7.5), MgCl₂, DTT, and a surfactant like Brij-35 or Tween-20 to prevent protein aggregation. A generic buffer could be: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

-

Positive Control Inhibitor : A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Sunitinib for VEGFR-2).

-

DMSO : Dimethyl sulfoxide, molecular biology grade.

-

Assay Plates : Solid white, low-volume 384-well plates (critical for luminescence).

-

Detection Reagents : Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay from Promega).

-

Equipment : Multichannel pipettor, plate shaker, and a microplate reader capable of measuring luminescence.

Reagent Preparation

-

Test Compound Serial Dilution :

-

Prepare a serial dilution of the 10 mM 8-Bromo-5-fluoroquinolin-4-ol stock in 100% DMSO. A 10-point, 3-fold dilution series is standard. This will be your "Compound Plate."

-

The final concentration of DMSO in the assay well should be kept constant and low (≤1%) to minimize its effect on kinase activity.[6]

-

-

Kinase Working Solution :

-

Dilute the kinase stock to a 2X working concentration in assay buffer. The optimal concentration must be determined empirically to ensure the reaction is in the linear range.

-

-

Substrate/ATP Working Solution :

-

Dilute the substrate and ATP to a 2X working concentration in assay buffer.

-

Causality Insight : The ATP concentration is a critical parameter. For initial screening, using the ATP Km value for the specific kinase is common. However, to better mimic physiological conditions, assays should also be run at higher ATP concentrations (e.g., 1 mM), as this can significantly impact the measured potency of ATP-competitive inhibitors.[8]

-

Experimental Workflow

Caption: Step-by-step workflow for the in vitro kinase assay.

Assay Procedure (per well, 384-well plate)

-

Compound Addition : Add 1 µL of the serially diluted 8-Bromo-5-fluoroquinolin-4-ol (or DMSO/positive control) from the Compound Plate to the appropriate wells of the white assay plate.

-

Kinase Addition : Add 10 µL of the 2X Kinase Working Solution to all wells except the "no enzyme" control wells. To these, add 10 µL of assay buffer.

-

Pre-incubation : Mix the plate gently on a plate shaker and incubate for 15-30 minutes at room temperature.

-

Causality Insight : This step allows the test compound to bind to the kinase before the reaction is initiated, which is especially important for inhibitors with slow binding kinetics.[3]

-

-

Initiate Reaction : Add 10 µL of the 2X Substrate/ATP Working Solution to all wells to start the kinase reaction. The total reaction volume is now 21 µL.

-

Kinase Reaction Incubation : Mix the plate and incubate for a set period (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure product formation is linear and substrate depletion is less than 20%.

-

Stop Reaction : Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

-

Signal Development : Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition : Read the luminescence on a microplate reader.

Controls for a Self-Validating System

To ensure data integrity, the following controls are mandatory :

-

Negative Control (0% Inhibition) : Kinase + Substrate + ATP + DMSO (vehicle). This represents maximum enzyme activity.

-

Positive Control (100% Inhibition) :

-

Option A (No Enzyme): Substrate + ATP + DMSO (no kinase). This represents the background signal.

-

Option B (Known Inhibitor): Kinase + Substrate + ATP + a saturating concentration of a known positive control inhibitor.

-

-

Compound Interference Control : Test compound + Substrate + ATP (no kinase). This checks if the compound itself affects the detection reagents.

Data Analysis and Presentation

Calculating Percent Inhibition

The raw luminescence data (RLU - Relative Light Units) is first normalized to percent inhibition using the control wells.

Formula: % Inhibition = 100 * (1 - [RLU_sample - RLU_no_enzyme] / [RLU_vehicle - RLU_no_enzyme])

Determining the IC50 Value

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve (variable slope).

| Parameter | Description |

| Top Plateau | The maximum % inhibition (should be close to 100%). |

| Bottom Plateau | The minimum % inhibition (should be close to 0%). |

| LogIC50 | The logarithm of the inhibitor concentration that elicits a 50% response. |

| Hill Slope | Describes the steepness of the curve. |

| IC50 | The concentration of inhibitor that causes 50% inhibition of kinase activity. |

Data Presentation Table

| Compound Concentration [µM] | Raw Luminescence (RLU) | % Inhibition |

| 100 (Positive Control) | Value | ~100 |

| 30 | Value | Value |

| 10 | Value | Value |

| 3 | Value | Value |

| 1 | Value | Value |

| 0.3 | Value | Value |

| 0.1 | Value | Value |

| 0.03 | Value | Value |

| 0.01 | Value | Value |

| 0 (Vehicle Control) | Value | 0 |

| No Enzyme Control | Value | N/A |

Conclusion and Best Practices

This application note provides a robust framework for the in vitro characterization of 8-Bromo-5-fluoroquinolin-4-ol as a potential kinase inhibitor. The success of this protocol hinges on careful optimization and the diligent use of controls.[6] By understanding the causality behind each step—from the importance of ATP concentration to the necessity of pre-incubation—researchers can generate high-quality, reproducible data. This foundational biochemical assay is a critical first step in the drug discovery cascade, providing the potency data needed to advance promising compounds like 8-Bromo-5-fluoroquinolin-4-ol into further mechanistic and cell-based studies.

References

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

-

Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

-

Roschek, B., Jr, et al. (2009). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. reactionbiology.com [reactionbiology.com]

Using 8-Bromo-5-fluoroquinolin-4-OL in cancer cell lines

An In-depth Technical Guide to the Application of 8-Bromo-5-fluoroquinolin-4-OL in Cancer Cell Line Research

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-Bromo-5-fluoroquinolin-4-OL in cancer cell line studies. While this specific quinoline derivative is a novel investigational compound, this guide synthesizes established methodologies and the known anti-cancer properties of related quinoline compounds to propose a robust framework for its evaluation.[1][2]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and clinical-trial-phase anti-cancer agents.[3] These derivatives exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and the modulation of critical cell signaling pathways.[1][2][3] Notably, many quinoline-based compounds have been shown to target pro-survival signaling cascades such as the PI3K/Akt pathway.[4] This guide will therefore focus on a proposed mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway, a frequently over-activated cascade in human cancers.[5][6][7][8]

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][9] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][7] We hypothesize that 8-Bromo-5-fluoroquinolin-4-OL, owing to its quinoline core, may exert its anti-cancer effects by inhibiting key kinases within this pathway, leading to a reduction in pro-survival signaling and the induction of apoptosis.

Caption: Proposed mechanism of 8-Bromo-5-fluoroquinolin-4-OL targeting the PI3K/Akt pathway.

Experimental Workflow for Compound Evaluation

The following diagram outlines a logical workflow for the initial in vitro characterization of 8-Bromo-5-fluoroquinolin-4-OL.

Caption: A streamlined workflow for evaluating the novel compound in cancer cell lines.

Part 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a standard initial step to determine the cytotoxic potential of a novel compound and to establish its half-maximal inhibitory concentration (IC50).[10]

Protocol: MTT Assay

Materials:

-

Cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

8-Bromo-5-fluoroquinolin-4-OL

-

DMSO (for stock solution)

-

MTT reagent (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 8-Bromo-5-fluoroquinolin-4-OL in DMSO. Create a serial dilution of the compound in serum-free medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).

-

Cell Treatment: After overnight incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.[12]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[11][13]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Example Data Presentation

| Cell Line | Description | Hypothetical IC50 of 8-Bromo-5-fluoroquinolin-4-OL (µM) |

| HCT116 | Colorectal Carcinoma | 12.8 |

| MCF-7 | Breast Adenocarcinoma | 25.3 |

| A549 | Lung Carcinoma | 38.1 |

| U87 MG | Glioblastoma | 18.9 |

Part 2: Mechanistic Validation via Western Blot

Western blotting is a powerful technique to investigate the effects of 8-Bromo-5-fluoroquinolin-4-OL on the protein expression and phosphorylation status within the proposed PI3K/Akt signaling pathway.[14][15] A decrease in the phosphorylation of Akt and its downstream targets would support the hypothesized mechanism of action.

Protocol: Western Blot Analysis

Materials:

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with 8-Bromo-5-fluoroquinolin-4-OL at concentrations around the determined IC50 for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer.[16]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2X Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.[16]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Wash again three times with TBST.

-

Signal Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The loading control (GAPDH or β-actin) is crucial to ensure equal protein loading.

Expert Insights and Troubleshooting

-

Compound Solubility: 8-Bromo-5-fluoroquinolin-4-OL may have limited aqueous solubility. Ensure the DMSO concentration in the final culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

MTT Assay Variability: Cell seeding density is critical for reproducible MTT results.[10] Perform a growth curve for each cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase throughout the experiment.

-

Western Blot Phospho-Proteins: The detection of phosphorylated proteins can be challenging due to their low abundance and transient nature. Use of phosphatase inhibitors in the lysis buffer is essential. Blocking with BSA instead of milk may reduce background for some phospho-antibodies.

-

Cell Line Selection: The choice of cancer cell lines should ideally be guided by the molecular rationale.[18] If targeting the PI3K/Akt pathway, consider using cell lines with known PIK3CA mutations or PTEN loss to assess pathway-dependent sensitivity.

References

-

Yadav, P., et al. (2022). Quinoline derivatives with potential anticancer activity. ResearchGate. Available at: [Link]

-

Solomon, V. R., & Lee, H. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

-

Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences. Available at: [Link]

-

Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. YouTube. Available at: [Link]

-

Wikipedia. (2023). PI3K/AKT/mTOR pathway. Available at: [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]

-

Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery. Available at: [Link]

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Available at: [Link]

-

JoVE. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC. Available at: [Link]

-

Jantová, S., et al. (1997). Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. Neoplasma. Available at: [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

-

Gil-Ad, N., & Amitai, G. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]

-

Martini, M., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. Available at: [Link]

-

Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]

-

Arfuso, F., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS One. Available at: [Link]

-

Edmondson, R., Broglie, J. J., Adcock, A. F., & Yang, L. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. Available at: [Link]

-

University of Hawaii Cancer Center. (n.d.). Western blotting. Available at: [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]

-

Wu, C. S., et al. (2019). Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

National Cancer Institute. (n.d.). Evaluation using Western Blot. Available at: [Link]

-

Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. blog.championsoncology.com [blog.championsoncology.com]

- 16. Western Blot Protocol | R&D Systems [rndsystems.com]

- 17. antibodies.cancer.gov [antibodies.cancer.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: Antimicrobial Screening of 8-Bromo-5-fluoroquinolin-4-ol

Introduction